1H-Indol-2-ol
Overview
Description
1H-Indol-2-ol, also known as 2-hydroxyindole, is a heterocyclic organic compound that features an indole ring structure with a hydroxyl group attached to the second carbon atom. This compound is a white to pale yellow crystalline solid and is known for its unique chemical properties and biological activities. Indole derivatives, including this compound, are significant in various fields such as medicinal chemistry, organic synthesis, and material science due to their diverse biological activities and structural versatility .
Scientific Research Applications
1H-Indol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Indole derivatives, including this compound, exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
1H-Indol-2-ol, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is known to target interleukin-2 , a cytokine that plays a crucial role in the immune response. Additionally, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death and are often overexpressed in cancer cells .
Mode of Action
The interaction of this compound with its targets leads to various changes at the molecular level. For instance, when it binds to interleukin-2, it can modulate the immune response . When it inhibits Bcl-2 and Mcl-1 proteins, it can induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
this compound is part of the broader class of indole derivatives, which are involved in a variety of biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It is known that this compound is a metabolite formed in the liver after disulfiram treatment .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its ability to interact with multiple targets. For instance, its ability to induce sleep in humans is one of the known effects . Its potential antiviral, anti-inflammatory, and anticancer activities also suggest a wide range of cellular effects .
Safety and Hazards
1H-Indol-2-ol is generally considered a low-toxicity compound, but proper safety procedures should still be followed . This includes ensuring good ventilation during handling, avoiding contact with skin and eyes, and washing with plenty of water in case of contact . If ingested or inhaled, medical attention should be sought .
Biochemical Analysis
Biochemical Properties
2-Hydroxyindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bioconversion of indoles from tryptophan, an essential amino acid . The bacterial bioconversion of indole initiates by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole .
Cellular Effects
2-Hydroxyindole has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyindole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia has the capacity to produce indoxyl from indole .
Temporal Effects in Laboratory Settings
The effects of 2-Hydroxyindole change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Hydroxyindole vary with different dosages in animal models. For instance, it has been observed that plasma or CSF tryptophan concentrations increase in experimental animal models of liver impairment .
Metabolic Pathways
2-Hydroxyindole is involved in several metabolic pathways. For instance, it is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet .
Subcellular Localization
A flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia, which can produce indoxyl from indole, is localized in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indol-2-ol can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrophenylacetonitrile followed by reduction and hydrolysis. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles, which can then be hydroxylated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The Fischer indole synthesis is particularly favored due to its efficiency and scalability. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2,3-dione (isatin) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-aminoindole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2,3-dione (isatin).
Reduction: 2-Aminoindole.
Substitution: Halogenated indoles or alkylated indoles.
Comparison with Similar Compounds
Indole: The parent compound of 1H-Indol-2-ol, lacking the hydroxyl group.
1H-Indole-3-ol (Indoxyl): Similar structure with the hydroxyl group at the third position.
1H-Indole-2-carboxylic acid: Contains a carboxyl group at the second position instead of a hydroxyl group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the second position, which significantly influences its chemical reactivity and biological activity. This structural feature allows for specific interactions and reactions that are not possible with other indole derivatives .
Properties
IUPAC Name |
1H-indol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFAEUICJHBVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937712 | |
Record name | 1H-Indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16990-73-1 | |
Record name | 1H-Indol-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16990-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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